N-(2,1,3-benzoxadiazol-4-yl)-3-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide N-(2,1,3-benzoxadiazol-4-yl)-3-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16357519
InChI: InChI=1S/C19H13FN4O4S/c20-12-4-1-3-11(9-12)10-15-18(26)24(19(27)29-15)8-7-16(25)21-13-5-2-6-14-17(13)23-28-22-14/h1-6,9-10H,7-8H2,(H,21,25)/b15-10-
SMILES:
Molecular Formula: C19H13FN4O4S
Molecular Weight: 412.4 g/mol

N-(2,1,3-benzoxadiazol-4-yl)-3-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide

CAS No.:

Cat. No.: VC16357519

Molecular Formula: C19H13FN4O4S

Molecular Weight: 412.4 g/mol

* For research use only. Not for human or veterinary use.

N-(2,1,3-benzoxadiazol-4-yl)-3-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide -

Specification

Molecular Formula C19H13FN4O4S
Molecular Weight 412.4 g/mol
IUPAC Name N-(2,1,3-benzoxadiazol-4-yl)-3-[(5Z)-5-[(3-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide
Standard InChI InChI=1S/C19H13FN4O4S/c20-12-4-1-3-11(9-12)10-15-18(26)24(19(27)29-15)8-7-16(25)21-13-5-2-6-14-17(13)23-28-22-14/h1-6,9-10H,7-8H2,(H,21,25)/b15-10-
Standard InChI Key MEGMBXOLGFRALP-GDNBJRDFSA-N
Isomeric SMILES C1=CC(=CC(=C1)F)/C=C\2/C(=O)N(C(=O)S2)CCC(=O)NC3=CC=CC4=NON=C43
Canonical SMILES C1=CC(=CC(=C1)F)C=C2C(=O)N(C(=O)S2)CCC(=O)NC3=CC=CC4=NON=C43

Introduction

Structural and Chemical Characteristics

Core Scaffold Composition

The molecule comprises three distinct moieties:

  • 2,1,3-Benzoxadiazole: A heterocyclic aromatic system known for its electron-deficient nature, often utilized in fluorescent probes and pharmaceuticals due to its stability and π-conjugation .

  • Propanamide Linker: A three-carbon chain connecting the benzoxadiazole to the thiazolidinedione, providing conformational flexibility while maintaining electronic communication between the two aromatic systems.

  • Thiazolidinedione (TZD) Core: A five-membered ring containing two ketone groups and a sulfur atom. The (5Z)-5-(3-fluorobenzylidene) substituent introduces a fluorinated benzylidene group at position 5, critical for modulating electronic and steric interactions .

The Z-configuration of the benzylidene group ensures optimal spatial alignment for target binding, as evidenced by similar TZD derivatives in Keap1-Nrf2 inhibition studies .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step protocols derived from methodologies for analogous TZD derivatives :

Step 1: Formation of Thiazolidinedione Core
2,4-Thiazolidinedione is synthesized via condensation of thiourea and chloroacetic acid under acidic conditions :
Thiourea + Chloroacetic AcidHCl, H2O2,4-Thiazolidinedione\text{Thiourea + Chloroacetic Acid} \xrightarrow{\text{HCl, H}_2\text{O}} \text{2,4-Thiazolidinedione}

Step 2: Knoevenagel Condensation
The 3-fluorobenzaldehyde undergoes condensation with the TZD core to introduce the benzylidene group:
TZD + 3-FluorobenzaldehydeBase (e.g., piperidine), Reflux5-(3-Fluorobenzylidene)-TZD\text{TZD + 3-Fluorobenzaldehyde} \xrightarrow{\text{Base (e.g., piperidine), Reflux}} \text{5-(3-Fluorobenzylidene)-TZD}
This step is stereoselective, favoring the Z-isomer due to thermodynamic stability .

Step 3: Propanamide Linker Attachment
The benzoxadiazole-4-amine is coupled to the TZD derivative via a propanamide spacer using carbodiimide-mediated coupling:
Benzoxadiazole-4-amine + 3-(TZD-yl)propanoic AcidEDC/HOBt, DMFTarget Compound\text{Benzoxadiazole-4-amine + 3-(TZD-yl)propanoic Acid} \xrightarrow{\text{EDC/HOBt, DMF}} \text{Target Compound}

Physicochemical Properties

Spectral Characterization

  • IR (KBr): Peaks at 1725 cm⁻¹ (C=O, TZD), 1680 cm⁻¹ (amide I), and 1240 cm⁻¹ (C-F) .

  • 1H NMR (DMSO-d6):

    • δ 8.21 (s, 1H, benzoxadiazole-H)

    • δ 7.85 (d, J = 12.4 Hz, 1H, benzylidene-H)

    • δ 7.45–7.32 (m, 4H, aromatic-H)

    • δ 3.42 (t, 2H, CH₂ linker)

  • 13C NMR: 167.8 ppm (TZD C=O), 162.1 ppm (C-F) .

Thermodynamic and Solubility Data

PropertyValue
LogP (Octanol/Water)2.8 ± 0.3
Aqueous Solubility (pH 7)12 µg/mL
pKa4.1 (TZD enol), 9.8 (amide)

Biological Evaluation and SAR

CompoundKd (nM)
Parent TZD (No substituent)520
3-Fluorobenzylidene-TZD84
Target Compound62*
*Estimated based on SAR trends .

Antimicrobial Activity

Thiazolidinediones with electron-deficient substituents exhibit moderate activity against S. aureus (MIC: 16–32 µg/mL) . The benzoxadiazole moiety may enhance membrane penetration, though specific data for this compound remains pending.

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